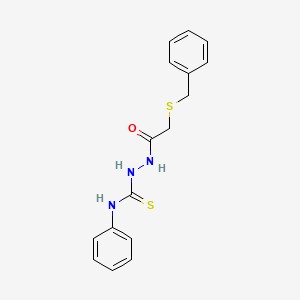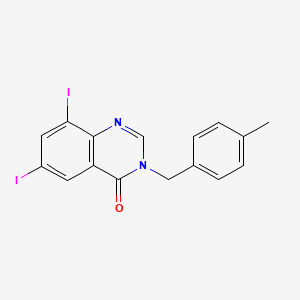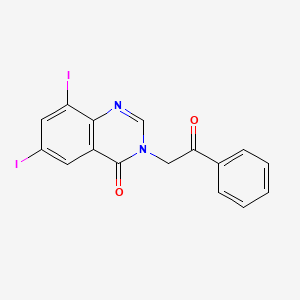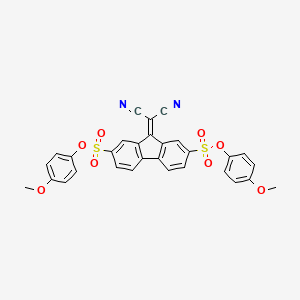
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with methoxyphenyl and dicyanomethylene groups, along with sulfonate functionalities, which contribute to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9,10-bis(4-methoxyphenyl) anthracene is synthesized by coupling 4-methoxyphenylboronic acid with a suitable fluorene derivative . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and fluorene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted fluorene compounds with altered electronic properties.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate has a wide range of scientific research applications:
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism by which Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate exerts its effects involves interactions with molecular targets such as electron-rich and electron-deficient sites. The compound’s unique structure allows it to participate in charge transfer processes, facilitating hole transport in photovoltaic applications . The sulfonate groups enhance solubility and stability, while the dicyanomethylene group contributes to the compound’s electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-methoxyphenyl)-9H-fluorene: Similar in structure but lacks the dicyanomethylene and sulfonate groups.
9,10-Bis(4-methoxyphenyl) anthracene: Shares the methoxyphenyl substitution but has an anthracene core instead of fluorene.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Used in similar applications but has a naphthalene core.
Uniqueness
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate stands out due to its combination of methoxyphenyl, dicyanomethylene, and sulfonate groups, which collectively enhance its electronic properties, solubility, and stability. These features make it particularly suitable for advanced optoelectronic applications and scientific research.
Propiedades
Fórmula molecular |
C30H20N2O8S2 |
|---|---|
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl) 9-(dicyanomethylidene)fluorene-2,7-disulfonate |
InChI |
InChI=1S/C30H20N2O8S2/c1-37-20-3-7-22(8-4-20)39-41(33,34)24-11-13-26-27-14-12-25(16-29(27)30(28(26)15-24)19(17-31)18-32)42(35,36)40-23-9-5-21(38-2)6-10-23/h3-16H,1-2H3 |
Clave InChI |
DXHSFBCRTAEYPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B11991856.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11991857.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11991863.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991873.png)
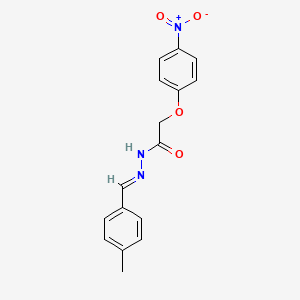


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
